![molecular formula C8H7F2N3 B12625133 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-](/img/structure/B12625133.png)
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a cyclization reaction involving an appropriate precursor.
Fusion with Pyridine: The pyrrole ring is then fused with a pyridine ring through a series of reactions, including condensation and cyclization.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethyl halides under specific conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of FGFRs, which are involved in the progression of various cancers, including breast, lung, and prostate cancers.
Biological Research: The compound is used to study signal transduction pathways and cellular processes regulated by FGFRs.
Industrial Applications: It may be used in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- involves its interaction with FGFRs. The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their activity. This inhibition prevents the activation of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are involved in cell proliferation, migration, and survival .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- can be compared with other pyrrolopyridine derivatives:
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: This compound has a carboxylic acid group instead of a difluoromethyl group, which may affect its reactivity and biological activity.
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine:
The uniqueness of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- lies in its specific structure and its potential as an FGFR inhibitor, making it a valuable compound for cancer research and drug development.
Propriétés
Formule moléculaire |
C8H7F2N3 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C8H7F2N3/c9-7(10)6-2-4-1-5(11)3-12-8(4)13-6/h1-3,7H,11H2,(H,12,13) |
Clé InChI |
JPXZOXVKVBQYEO-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(NC2=NC=C1N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


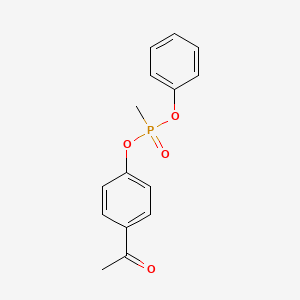
![3,5-Dichloro-4'-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12625071.png)
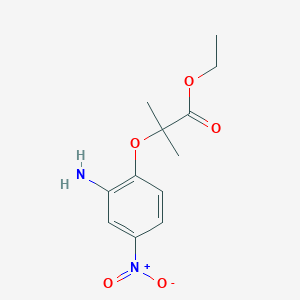
![3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile](/img/structure/B12625087.png)
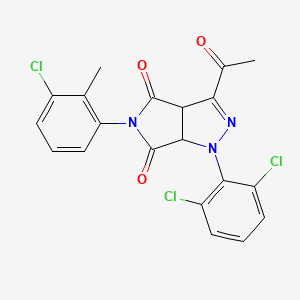
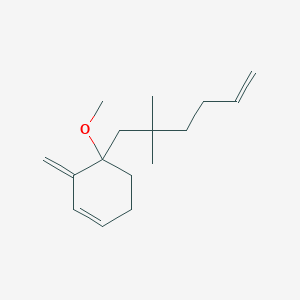

![1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione](/img/structure/B12625114.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile](/img/structure/B12625117.png)
![5-(3-Methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12625121.png)
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12625129.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide](/img/structure/B12625136.png)
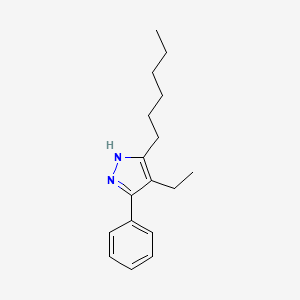
![1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium](/img/structure/B12625146.png)
